Cas no 1805590-83-3 (2,6-Bis(trifluoromethyl)-4-bromomandelic acid)

2,6-Bis(trifluoromethyl)-4-bromomandelic acid is a fluorinated mandelic acid derivative characterized by the presence of two trifluoromethyl groups at the 2- and 6-positions and a bromine substituent at the 4-position of the aromatic ring. This structure imparts enhanced electrophilicity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl groups contribute to increased lipophilicity and metabolic resistance, while the bromine atom offers a reactive site for further functionalization. Its high purity and well-defined reactivity profile make it suitable for use in cross-coupling reactions, asymmetric synthesis, and the development of bioactive compounds. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
2,6-Bis(trifluoromethyl)-4-bromomandelic acid structure
1805590-83-3 structure
Product Name:2,6-Bis(trifluoromethyl)-4-bromomandelic acid
CAS No:1805590-83-3
MF:C10H5BrF6O3
MW:367.039323568344
CID:4939272
Update Time:2025-05-19

2,6-Bis(trifluoromethyl)-4-bromomandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)-4-bromomandelic acid
    • Inchi: 1S/C10H5BrF6O3/c11-3-1-4(9(12,13)14)6(7(18)8(19)20)5(2-3)10(15,16)17/h1-2,7,18H,(H,19,20)
    • InChI Key: BRDVYBZCDYWQMC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C(C(C(=O)O)O)=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 365.93263 g/mol
  • Monoisotopic Mass: 365.93263 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 367.04
  • XLogP3: 3.3
  • Topological Polar Surface Area: 57.5

2,6-Bis(trifluoromethyl)-4-bromomandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015027815-1g
2,6-Bis(trifluoromethyl)-4-bromomandelic acid
1805590-83-3 97%
1g
1,504.90 USD 2021-06-17

Additional information on 2,6-Bis(trifluoromethyl)-4-bromomandelic acid

Introduction to 2,6-Bis(trifluoromethyl)-4-bromomandelic Acid (CAS No. 1805590-83-3)

2,6-Bis(trifluoromethyl)-4-bromomandelic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805590-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including bromine and trifluoromethyl substituents, which contribute to its unique chemical properties and potential biological activities.

The structure of 2,6-Bis(trifluoromethyl)-4-bromomandelic acid consists of a benzene ring substituted with two trifluoromethyl groups at the 2- and 6-positions, and a bromine atom at the 4-position. Additionally, the molecule incorporates a mandelic acid moiety, which is a derivative of phenylglycine. This combination of structural features makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

The trifluoromethyl group is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In many cases, the introduction of trifluoromethyl groups enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to their widespread use in the development of pharmaceuticals targeting various diseases, including cancer and infectious disorders.

The bromine atom in 2,6-Bis(trifluoromethyl)-4-bromomandelic acid serves as a valuable handle for further chemical modification. Brominated compounds are frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions within the molecule, enabling the synthesis of novel derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the potential applications of 2,6-Bis(trifluoromethyl)-4-bromomandelic acid in medicinal chemistry. Several studies have highlighted its utility as a building block for the development of new therapeutic agents. For instance, researchers have investigated its role in synthesizing inhibitors targeting enzymes involved in cancer progression. The trifluoromethyl group's ability to enhance binding affinity has been particularly advantageous in designing molecules that interact more effectively with their intended biological targets.

Moreover, the mandelic acid moiety in 2,6-Bis(trifluoromethyl)-4-bromomandelic acid has been recognized for its potential in modulating enzyme activity and receptor binding. Mandelic acid derivatives have shown promise in treating various conditions, including bacterial infections and neurological disorders. The presence of both trifluoromethyl and bromine substituents provides additional opportunities for fine-tuning the pharmacological properties of these derivatives.

Recent advancements in computational chemistry have also facilitated the design of novel analogs of 2,6-Bis(trifluoromethyl)-4-bromomandelic acid with enhanced biological activity. By leveraging machine learning algorithms and molecular modeling techniques, researchers can predict the structural features that contribute to optimal binding affinity and selectivity. This approach has accelerated the discovery process and enabled the rapid identification of lead compounds for further optimization.

The synthesis of 2,6-Bis(trifluoromethyl)-4-bromomandelic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions to introduce the bromine atom at the 4-position, followed by protection-deprotection steps to install the trifluoromethyl groups at the 2- and 6-positions. The use of advanced catalytic systems has improved the efficiency of these reactions while minimizing side products.

In conclusion,2,6-Bis(trifluoromethyl)-4-bromomandelic acid (CAS No. 1805590-83-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As our understanding of drug design principles continues to evolve, this compound is likely to play an increasingly important role in future drug development efforts.

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